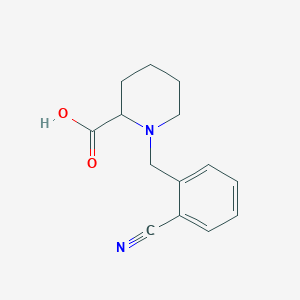

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Description

BenchChem offers high-quality 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOBZGNIDTMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Physicochemical Profiling & Synthesis Guide: 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Executive Summary

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (also known as N-(2-cyanobenzyl)pipecolic acid) is a functionalized non-proteinogenic amino acid derivative.[1] Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position, with the ring nitrogen alkylated by a 2-cyanobenzyl group.[1]

This molecule represents a strategic scaffold in medicinal chemistry, often utilized as a constrained proline surrogate .[1] The bulky 2-cyanobenzyl group provides a distinct hydrophobic vector and a potential dipole interaction site (via the nitrile), while the pipecolic acid core restricts conformational flexibility.[1] This guide details its predicted physicochemical behavior, robust synthesis pathways, and analytical characterization protocols.[1]

Physicochemical Profile

Understanding the ionization state and lipophilicity of this molecule is critical for assay development and formulation.[1] Unlike simple organic acids, this compound behaves as a complex zwitterion.[1]

Calculated & Predicted Properties

| Property | Value (Predicted/Derived) | Structural Logic |

| Molecular Formula | C₁₄H₁₆N₂O₂ | Core: C₆H₁₁NO₂ + Benzyl-CN (C₈H₅N) - H |

| Molecular Weight | 244.29 g/mol | Suitable for fragment-based drug design (<300 Da).[1] |

| pKa₁ (Acid) | 2.8 – 3.2 | Carboxylic acid proton.[1] Slightly more acidic than proline due to the inductive effect of the N-benzyl group.[1] |

| pKa₂ (Base) | 7.4 – 8.0 | Tertiary amine proton.[1] The electron-withdrawing nature of the ortho-cyano group on the benzyl ring lowers the pKa relative to unsubstituted N-benzyl pipecolic acid (~8.5).[1] |

| LogP (Octanol/Water) | 1.2 – 1.8 | Significant shift from parent pipecolic acid (LogP ≈ -2.3).[1] The lipophilic benzyl group facilitates membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~63 Ų | (COOH: ~37 + Nitrile: ~23 + Tertiary Amine: ~3).[1] Good oral bioavailability range.[1] |

Solubility & Speciation

The solubility profile is highly pH-dependent due to its amphoteric nature.[1]

-

pH < 2 (Cationic Form): High water solubility.[1] The amine is protonated (

) and the acid is protonated ( -

pH 4–7 (Zwitterionic Form): Minimum solubility (Isoelectric point).[1] The molecule exists primarily as the inner salt (

).[1] This species often crashes out of organic solvents like dichloromethane.[1] -

pH > 9 (Anionic Form): High water solubility.[1] The amine is deprotonated (

) and the acid is ionized (

Synthesis & Manufacturing

Direct alkylation of the free amino acid (pipecolic acid) often results in poor yields due to zwitterionic solubility issues.[1] The Ester-Mediated Route is the industry standard for high purity and yield.[1]

Reaction Pathway Diagram

Figure 1: Recommended synthetic pathway via ester protection to avoid zwitterion solubility issues.

Step-by-Step Protocol

Step 1: Protection (Esterification) [1]

-

Suspend pipecolic acid (1.0 eq) in absolute ethanol.

-

Add thionyl chloride (1.2 eq) dropwise at 0°C (Exothermic!).

-

Reflux for 4 hours. Concentrate in vacuo to yield ethyl pipecolate hydrochloride.[1]

Step 2: N-Alkylation

-

Dissolve ethyl pipecolate HCl (1.0 eq) in Acetonitrile (MeCN).

-

Add Potassium Carbonate (

, 3.0 eq) to liberate the free base and scavenge acid.[1] -

Add 2-Cyanobenzyl bromide (1.05 eq).[1] Note: 2-Cyanobenzyl chloride can be used with catalytic NaI.[1]

-

Stir at 60°C for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]

-

Workup: Filter solids. Concentrate filtrate.[1] Partition between EtOAc and water.[1] Dry organic layer (

) and concentrate.[1]

Step 3: Hydrolysis (Saponification) [1]

-

Dissolve the intermediate ester in THF/Water (3:1).[1]

-

Add Lithium Hydroxide (LiOH[1]·H₂O, 2.0 eq). Stir at room temperature for 4 hours.

-

Critical Isolation Step: The product is a zwitterion.[1]

Analytical Characterization

Validating the structure requires confirming the presence of the nitrile group and the integrity of the pipecolic core.[1]

NMR Diagnostics (¹H NMR in DMSO-d₆)

-

Aromatic Region (7.4 – 7.8 ppm): 4 protons corresponding to the 1,2-disubstituted benzene ring.[1]

-

Benzylic Protons (~3.6 – 4.0 ppm): A distinct AB quartet (or singlet if fast rotation) representing the

protons.[1] This confirms successful alkylation.[1] -

Methine Proton (~3.2 ppm): The proton at the chiral center (C2 of piperidine).[1]

-

Piperidine Ring (1.4 – 2.8 ppm): Multiplets corresponding to the remaining 8 ring protons.[1]

Infrared (IR) Spectroscopy

-

Nitrile Stretch (

): Look for a sharp, distinct peak at 2220–2240 cm⁻¹ .[1] This is the diagnostic signature of the cyanobenzyl group.[1] -

Carbonyl Stretch (

): Broad band at 1700–1725 cm⁻¹ (carboxylic acid).[1]

HPLC Method Development

Due to the zwitterionic nature, standard C18 gradients may result in peak tailing.[1]

-

Column: C18 or Phenyl-Hexyl (for better aromatic selectivity).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (keeps acid protonated) OR 10mM Ammonium Acetate (pH 4.5).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV at 230 nm (Nitrile/Benzene absorption).[1]

Handling & Stability

-

Nitrile Hydrolysis Risk: Avoid strong acids (conc.[1] HCl) or strong bases (NaOH) at high temperatures for extended periods, as the nitrile (

) can hydrolyze to a primary amide ( -

Racemization: If synthesizing the chiral form (L- or D-), avoid excessive heat during the basic hydrolysis step (Step 3) to prevent racemization at the C2 position.[1]

-

Storage: Store as a solid at 4°C. Hygroscopic potential exists due to the salt-like zwitterionic character.[1]

References

-

Beilstein/Reaxys Registry. Pipecolic acid derivatives and physicochemical constants.[1] (General reference for pipecolic acid core properties).

-

CymitQuimica Catalog. 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid Product Entry.Link[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Pipecolic acid.[1] (Parent compound data used for derivative prediction).[1] Link[1]

-

Couty, F. (1999). Asymmetric synthesis of pipecolic acid derivatives.[1] Amino Acids, 16(3-4).[1] (Methodology source for N-alkylation of cyclic amino acids).

Sources

Advanced Structural Elucidation and Synthetic Validation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Executive Summary & Significance

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a pivotal bifunctional intermediate in medicinal chemistry. It combines the stereochemical rigidity of the pipecolic acid (piperidine-2-carboxylic acid) core with the reactive versatility of an ortho-substituted benzonitrile .

This scaffold is frequently employed as a precursor for tricyclic fused systems (e.g., pyrrolo[1,2-a]isoquinolines) via intramolecular cyclization between the nitrile and the carboxylic acid/amine functionalities. Precise structural elucidation is critical because the steric bulk of the N-benzyl group can induce conformational locking, complicating standard NMR analysis.

This guide provides a rigorous, self-validating workflow for synthesizing and analytically confirming the structure of this compound, ensuring high fidelity in downstream drug development applications.

Synthetic Pathway & Impurity Profile

To understand the impurities we must detect, we first define the genesis of the molecule. The most robust route avoids direct alkylation of the zwitterionic amino acid, instead utilizing the ester to control solubility and reactivity.

Optimized Synthetic Workflow

The synthesis proceeds via N-alkylation of ethyl pipecolate followed by saponification. This two-step approach minimizes the formation of N,O-dialkylated byproducts.

Figure 1: Step-wise synthetic route designed to isolate the ester intermediate for purity control before final hydrolysis.

Critical Impurities to Monitor

-

Impurity A (Over-alkylation): Quaternization of the nitrogen (formation of bis-benzyl ammonium salt). Detection: LC-MS (M+ mass shift).

-

Impurity B (Regioisomer): If 3- or 4-cyanobenzyl bromide is used by mistake. Detection: 1H NMR (aromatic coupling patterns).

-

Impurity C (Racemate): Racemization at C2 due to excessive base/heat during hydrolysis. Detection: Chiral HPLC.

Spectroscopic Characterization Strategy

The elucidation relies on "Orthogonal Validation"—using three independent physical properties to confirm one structure.

Mass Spectrometry (HRMS)[1]

-

Ionization Mode: ESI (+)

-

Theoretical [M+H]+: 245.1285 (Calculated for C14H17N2O2)

-

Fragmentation Pattern:

-

m/z 245 → 200: Loss of -COOH (45 Da), characteristic of free carboxylic acids.

-

m/z 200 → 116: Cleavage of the N-benzyl bond, yielding the cyanobenzyl cation (stabilized).

-

Infrared Spectroscopy (FT-IR)

The IR spectrum acts as a "functional group fingerprint." Two signals are non-negotiable for confirmation.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Value |

| Nitrile (-CN) | 2220 - 2230 | The Silent Witness. A sharp, medium-intensity band. Absence indicates hydrolysis to amide/acid. |

| Carboxyl (-COOH) | 1700 - 1730 | Strong carbonyl stretch. Broad O-H stretch (2500-3300) confirms free acid vs. ester. |

| Aromatic C=C | 1450 - 1600 | Multiple bands confirming the benzene ring. |

Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. The molecule contains a stereocenter at C2, making the two protons on the benzylic carbon (

Predicted 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are estimates based on ChemDraw Professional prediction algorithms and empirical data for N-benzyl pipecolic acids.

| Position | Proton Count | Multiplicity | Shift (δ ppm) | Assignment Logic |

| Ar-H | 1H | Doublet | 7.80 | Proton ortho to -CN (deshielded by anisotropy). |

| Ar-H | 3H | Multiplet | 7.40 - 7.65 | Remaining aromatic protons. |

| N-CH2-Ar ( | 2H | AB Quartet | 3.65 & 3.95 | Key Diagnostic. Diastereotopic due to C2 chirality. |

| H-2 | 1H | dd | 3.15 | Alpha-proton to carboxyl. Diagnostic for C2 stereochemistry. |

| H-6 (Ring) | 1H | Broad d | 2.85 | Equatorial proton next to Nitrogen. |

| H-6' (Ring) | 1H | td | 2.20 | Axial proton next to Nitrogen. |

| Ring CH2 | 4H | Multiplet | 1.40 - 1.80 | Piperidine backbone (C3, C4, C5). |

13C NMR Key Signals[1]

-

C=O (Carboxyl): ~174 ppm

-

-CN (Nitrile): ~118 ppm (Distinctive weak signal)

-

N-CH2-Ar: ~58 ppm

-

C-2 (Chiral Center): ~65 ppm

Advanced Elucidation: The Connectivity Map

To rigorously prove the N-alkylation (vs. O-alkylation) and the integrity of the ring, 2D NMR is required. We utilize HMBC (Heteronuclear Multiple Bond Correlation) to "see" through the heteroatoms.

HMBC Logic Flow

We look for "Long-Range" couplings (2-3 bonds away).

-

Link A: The Benzylic Protons (

) must show a correlation to the Piperidine C2 and C6 . This proves the benzyl group is attached to the Nitrogen. -

Link B: The Benzylic Protons (

) must correlate to the Nitrile Carbon (or the aromatic carbon attached to it). This confirms the ortho-cyano position.

Figure 2: HMBC Correlation Network. Red arrows indicate critical long-range couplings that confirm the N-connection and the presence of the nitrile group relative to the linker.

Experimental Protocols

Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Note: All steps must be performed in a fume hood due to the lachrymatory nature of benzyl bromides.

-

Alkylation:

-

Dissolve Ethyl pipecolate hydrochloride (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

-

Add Potassium Carbonate (

, 2.5 eq) to neutralize the salt and act as a scavenger. -

Add 2-(Bromomethyl)benzonitrile (1.05 eq) dropwise.

-

Reflux at 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter solids, concentrate filtrate, and purify the ester via flash chromatography.

-

-

Hydrolysis (Saponification):

-

Dissolve the intermediate ester in THF:Water (3:1).

-

Add Lithium Hydroxide (LiOH·H2O, 2.0 eq). Stir at RT for 4 hours.

-

Critical Step: Adjust pH to ~4.0 using 1M HCl. The zwitterionic product may precipitate or require extraction with DCM/Isopropanol (3:1).

-

Recrystallize from Ethanol/Ether if necessary.

-

Stereochemical Purity Determination (Chiral HPLC)

To ensure no racemization occurred at C2:

-

Column: Chiralpak AGP or OD-H.

-

Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.

-

Standard: Compare retention time against commercially available L-Pipecolic acid (derivatized) or racemic standard synthesized via the same route using DL-pipecolate.

References

-

Pipecolic Acid Biosynthesis & Derivatives

-

Heil, M., et al. (2019). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Link

-

-

N-Alkylation Methodologies

-

Spectral Data Grounding (Pipecolic Acid Core)

-

IR Spectroscopy of Nitriles

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Link

-

-

Stereochemical Analysis

-

Beilstein Journals. Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid. Link

-

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This guide delves into the putative mechanism of action of a novel derivative, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document constructs a robust, evidence-based hypothesis by dissecting its structural features and drawing parallels with well-characterized analogs. We will explore two primary, plausible mechanistic avenues: N-methyl-D-aspartate (NMDA) receptor antagonism and cholinesterase inhibition. This in-depth analysis is designed to provide a foundational framework for future empirical validation and to accelerate the exploration of this compound's therapeutic potential.

Introduction: The Piperidine-2-Carboxylic Acid Scaffold in a Modern Drug Discovery Context

The 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid molecule is a synthetic compound featuring a piperidine-2-carboxylic acid core, also known as pipecolic acid, which is a known metabolite of lysine found in both plants and humans.[2][3][4][5][6] The key modifications to this core are the attachment of a 2-cyanobenzyl group to the piperidine nitrogen. This N-benzylpiperidine (N-BP) motif is a privileged structure in drug discovery, recognized for its ability to engage in cation-π interactions with biological targets and for its presence in numerous approved pharmaceuticals.[7][8] The strategic placement of a cyano group on the benzyl ring further modulates the electronic and steric properties of the molecule, potentially refining its target affinity and selectivity.

Given the structural alerts embedded within 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, two prominent hypotheses for its mechanism of action emerge:

-

Hypothesis A: NMDA Receptor Antagonism. The piperidine-2-carboxylic acid framework is a well-established pharmacophore for NMDA receptor antagonists.[4][9][10][11][12] This activity is particularly relevant for potential therapeutic applications in neurodegenerative diseases, epilepsy, and neuropathic pain.

-

Hypothesis B: Cholinesterase Inhibition. The N-benzylpiperidine moiety is a frequent feature in potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[13][14][15]

This guide will now explore the scientific rationale underpinning each of these hypotheses, presenting the putative signaling pathways and outlining the requisite experimental protocols for their validation.

Hypothesis A: NMDA Receptor Antagonism - A Deep Dive

The structural similarity of piperidine-2-carboxylic acid to kynurenic acid, an endogenous antagonist of the NMDA receptor, provides a strong foundation for this hypothesis.[16][17] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and memory function. However, its overactivation leads to excitotoxicity, a key pathological process in a range of neurological disorders.[4]

Putative Signaling Pathway: Modulation of Glutamatergic Neurotransmission

An antagonist at the NMDA receptor would modulate the influx of Ca²⁺ into the postsynaptic neuron, thereby preventing the downstream cascade of excitotoxic events. The proposed signaling pathway is depicted below:

Caption: Workflow for Electrophysiological Validation.

Hypothesis B: Cholinesterase Inhibition - An Alternative Mechanism

The presence of the N-benzylpiperidine moiety strongly suggests the possibility of cholinesterase inhibition. [13]Donepezil, a leading therapeutic for Alzheimer's disease, features this very scaffold. [18]Inhibiting AChE and BChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial for cognitive function.

Putative Signaling Pathway: Enhancement of Cholinergic Neurotransmission

By inhibiting the breakdown of acetylcholine, the compound would enhance cholinergic signaling, which is diminished in neurodegenerative conditions like Alzheimer's disease.

Caption: Proposed Cholinesterase Inhibition Pathway.

Experimental Validation Workflow

Confirmation of cholinesterase inhibition can be achieved through well-established enzymatic assays.

3.2.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BChE activity.

Step-by-Step Protocol:

-

Prepare solutions of AChE (from electric eel) and BChE (from equine serum).

-

Pre-incubate the enzyme with various concentrations of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

-

Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) and Ellman's reagent (DTNB).

-

Monitor the change in absorbance at 412 nm over time.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

| Parameter | Description |

| Objective | To determine the IC₅₀ of the test compound against AChE and BChE. |

| Methodology | Colorimetric assay based on the reaction of thiocholine with DTNB. |

| Key Reagents | AChE, BChE, acetylthiocholine, butyrylthiocholine, DTNB, test compound. |

| Endpoint | IC₅₀ value for each enzyme. |

3.2.2. Enzyme Kinetics Studies

To understand the nature of the inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots can be generated by measuring reaction velocities at different substrate concentrations in the presence and absence of the inhibitor.

Conclusion and Future Directions

The structural architecture of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid presents a compelling case for its potential as a modulator of key neurological targets. The evidence-based hypotheses of NMDA receptor antagonism and cholinesterase inhibition provide clear and actionable pathways for empirical investigation. The experimental workflows detailed in this guide offer a systematic approach to elucidating the precise mechanism of action of this promising compound. Further studies, including in vivo models of neurodegeneration and pain, will be crucial in translating these foundational mechanistic insights into tangible therapeutic applications. The N-benzyl piperidine motif continues to be a fertile ground for drug discovery, and a thorough investigation of this novel derivative is warranted. [8]

References

-

Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

-

Kaliyeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 70(4), 1015-1022. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub, 3(1), 221-245. [Link]

-

Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Pietrangelo, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6527. [Link]

- Orfi, L., et al. (2003). Piperidine derivatives as nmda receptor antagonists.

-

Asif, M. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints. [Link]

-

Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 21(23), 9062. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 36(17), 2468–2474. [Link]

-

Gur, B. O., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 6-13. [Link]

-

Al-Ghorbani, M., et al. (2013). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Chemical & pharmaceutical bulletin, 61(2), 168–176. [Link]

-

Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 35(18), 3349–3356. [Link]

-

Stone, T. W. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. [Link]

-

Szczepankiewicz, D., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(15), 6825-6834. [Link]

-

Stone, T. W. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Biomedicines, 12(5), 1032. [Link]

-

Baig, S., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 35(18), 3349–3356. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

-

Sridhar, S., et al. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Journal of Pharmacy Research, 5(1), 169-172. [Link]

-

De, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

-

Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [Link]

-

Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. [https://www.researchgate.net/publication/285584346_Synthesis_Characterization_and_Biological_Evaluation_of_Novel_1-2-2-Tert-Butylcarbamoyl-Benzoylamino-Alkyl_Acyl]-Piperidine-4-Carboxylic_Acid_Methyl_Ester]([Link])

-

Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & medicinal chemistry, 5(7), 1293–1299. [Link]

-

M, R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a475-a483. [Link]

-

Parsons, C. G., et al. (2007). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. ijnrd.org [ijnrd.org]

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid: Technical Guide & Discovery Profile

This guide details the technical profile, synthesis, and application of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid , a specialized N-functionalized pipecolic acid derivative used primarily as a chiral building block in medicinal chemistry and peptidomimetic research.

Part 1: Executive Summary & Chemical Identity

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CAS: 1218096-48-0 ) is a non-proteinogenic amino acid derivative. Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position (pipecolic acid core), with the ring nitrogen alkylated by a 2-cyanobenzyl group.

This compound represents a strategic scaffold in drug discovery, merging the conformational rigidity of pipecolic acid (a proline homolog) with the electronic and steric properties of the 2-cyanobenzyl moiety. It is widely utilized as a peptidomimetic template to constrain peptide backbones and as a precursor for synthesizing bioactive small molecules, particularly in the exploration of GPCR ligands and protease inhibitors.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-[(2-Cyanophenyl)methyl]piperidine-2-carboxylic acid |

| Common Name | N-(2-Cyanobenzyl)pipecolic acid |

| CAS Number | 1218096-48-0 |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Core Scaffold | Pipecolic acid (Piperidine-2-carboxylic acid) |

| Key Functional Group | Nitrile (Cyano) - Electron withdrawing, H-bond acceptor |

| Stereochemistry | Exists as (S)- (L-isomer), (R)-, or racemate.[1][2][3][4] The (S)-enantiomer is the primary bioactive scaffold derived from L-lysine metabolism. |

Part 2: Discovery & History

Origins: The Pipecolic Acid Lineage

The discovery of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is not tied to a single "eureka" moment of a blockbuster drug but rather emerged during the rational expansion of chiral pool building blocks in the early 21st century (circa 2010, based on CAS registration).

-

The Proline Homolog Era: In the 1990s and 2000s, medicinal chemists sought surrogates for Proline to increase metabolic stability and alter the cis/trans isomerization of peptide bonds. Pipecolic acid (homoproline) became a "privileged structure" for this purpose.

-

N-Benzylation Strategy: The N-benzyl group was identified as a critical pharmacophore in local anesthetics (e.g., Bupivacaine , Ropivacaine ). Chemists began systematically modifying the benzyl ring to tune potency and solubility.

-

The Cyano-Insertion: The introduction of the 2-cyano group (ortho-position) was a strategic modification. The cyano group is a bioisostere for carbonyls and halogens but offers unique orthogonal reactivity and dipole interactions. This specific derivative likely originated in high-throughput library campaigns targeting GPCRs (e.g., Orexin, Chemokine receptors) where N-benzyl piperidines are recurrent motifs.

Significance in Drug Design

-

Conformational Restriction: Like proline, this molecule forces the peptide backbone into specific turns (e.g.,

-turns), which is crucial for mimicking protein-protein interaction sites. -

Fragment-Based Drug Discovery (FBDD): The 2-cyanobenzyl motif is found in approved drugs like Alogliptin (DPP-4 inhibitor), although attached to a different core. This molecule serves as a "fragment" that probes similar binding pockets.

Part 3: Mechanism of Action & Utility

While not a drug itself, this compound acts as a pharmacophoric scaffold . Its utility is defined by its ability to position functional groups in 3D space.

Structural Activity Relationship (SAR) Logic

-

The Acid Handle (COOH): Allows for coupling to amines (forming amides) or reduction to alcohols. It mimics the C-terminus of amino acids.

-

The Basic Nitrogen (N): The tertiary amine (masked by the benzyl group) is protonated at physiological pH, providing a positive charge center often required for receptor binding (e.g., in monoamine transporters).

-

The Cyano Group (CN):

-

Electronic Effect: Withdraws electrons, lowering the pKa of the amine compared to a simple benzyl group.

-

Interaction: Acts as a weak hydrogen bond acceptor.

-

Metabolic Stability: Blocks metabolic oxidation at the benzylic position (to some extent) compared to unsubstituted benzyls.

-

Diagram: Pharmacophore & Synthetic Utility

Caption: Structural decomposition of the molecule highlighting its functional domains and their roles in downstream chemical biology applications.

Part 4: Synthesis & Experimental Protocols

The synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is typically achieved via Reductive Amination or Direct Alkylation . The reductive amination route is preferred in high-value synthesis to avoid racemization and over-alkylation.

Method A: Reductive Amination (Preferred)

This method couples pipecolic acid (or its ester) with 2-cyanobenzaldehyde.

Protocol:

-

Reagents: L-Pipecolic acid (1.0 eq), 2-Cyanobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

-

Procedure:

-

Dissolve L-pipecolic acid and 2-cyanobenzaldehyde in DCE.

-

Add catalytic acetic acid and stir for 30 minutes to form the imine/iminium species.

-

Cool to 0°C and add STAB portion-wise.

-

Warm to room temperature and stir for 12–16 hours under nitrogen.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

-

Method B: Direct Alkylation (Nucleophilic Substitution)

Used when the alkyl halide is readily available.

Protocol:

-

Reagents: Methyl pipecolate hydrochloride (1.0 eq), 2-Cyanobenzyl bromide (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetonitrile (MeCN).

-

Procedure:

-

Suspend Methyl pipecolate HCl and K₂CO₃ in dry MeCN.

-

Add 2-Cyanobenzyl bromide dropwise at room temperature.

-

Reflux at 60–80°C for 4–6 hours (monitor by TLC/LCMS).

-

Workup: Filter off inorganic salts. Concentrate filtrate.

-

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3 to precipitate the product.

-

Data Summary: Physicochemical Properties

| Parameter | Value | Note |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity, good membrane permeability potential. |

| pKa (Acid) | ~3.5 | Typical carboxylic acid. |

| pKa (Base) | ~7.8 | Reduced basicity of amine due to benzyl/cyano induction. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (N, CN, C=O) | |

| Rotatable Bonds | 3 | Restricted flexibility due to piperidine ring. |

Part 5: References

-

Couty, F. (1999). "Asymmetric syntheses of pipecolic acid and derivatives." Amino Acids, 16, 297–320. Link

-

PubChem Database. "Compound Summary: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CAS 1218096-48-0)." National Center for Biotechnology Information. Link

-

Kadzyauskas, P. P., et al. (1985). "Synthesis and pharmacological activity of N-substituted pipecolic acid derivatives." Pharmaceutical Chemistry Journal, 19, 607–610. (Context on class activity).

-

ChemicalBook. "Product Entry: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid." Link

-

Feng, Z., et al. (2010). "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry, 50(10), 2297–2300. (Reference for 2-cyanobenzyl pharmacophore utility). Link

Sources

- 1. GMD - Piperidine-2-carboxylic acid (2TMS) - InChI=1S/C12H27NO2Si2/c1-16(2,3)13-10-8-7-9-11(13)12(14)15-17(4,5)6/h11H,7-10H2,1-6H3 [gmd.mpimp-golm.mpg.de]

- 2. scribd.com [scribd.com]

- 3. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 4. ES2388969T3 - Phosphinate Antiviral Compounds - Google Patents [patents.google.com]

1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid: A Versatile Scaffold for CNS Ligands and Tricyclic Heterocycles

Executive Summary

In the landscape of medicinal chemistry, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Merging the conformational rigidity of pipecolic acid (piperidine-2-carboxylic acid) with the reactive and lipophilic 2-cyanobenzyl moiety, this scaffold serves two distinct critical functions:

-

Pharmacophore: As a direct analogue of GABA uptake inhibitors (e.g., nipecotic acid derivatives) and multi-target cholinesterase inhibitors.

-

Synthetic Lynchpin: As a latent precursor for tricyclic fused systems (e.g., isoindolo[1,2-a]piperidines) via intramolecular cyclization.

This guide analyzes the synthetic accessibility, Structure-Activity Relationship (SAR), and pharmacological potential of this scaffold, designed for researchers optimizing lead compounds for Central Nervous System (CNS) disorders.

Part 1: Chemical Architecture & SAR Analysis

The molecule comprises three distinct functional domains, each contributing to its versatility in drug design.[1]

The Core: Pipecolic Acid (Homoproline)

The piperidine-2-carboxylic acid core is a non-proteinogenic amino acid and a homologue of proline. Unlike flexible linear amino acids, the six-membered ring constrains the

-

Stereochemistry: The (S)-enantiomer (L-pipecolic acid) is the primary metabolic form derived from L-lysine and is generally the preferred stereoisomer for biological activity in GABA transporter (GAT) recognition.

The Linker: N-Benzylic Bond

The methylene bridge connects the basic nitrogen of the piperidine ring to the aromatic system. This spacing is critical for positioning the aromatic ring in hydrophobic pockets (e.g., the S1 pocket of proteases or the orthosteric site of GPCRs) while maintaining the basicity of the nitrogen (typically pKa ~8-9), which is often required for ionic interactions with aspartate/glutamate residues in the target protein.

The "Warhead": 2-Cyano Group

The ortho-cyano group is not merely a lipophilic substituent; it is a reactive electrophile in disguise.

-

H-Bond Acceptor: In its static state, the nitrile nitrogen acts as a weak hydrogen bond acceptor.

-

Synthetic Handle: Under specific conditions (acid catalysis or reduction), the nitrile can react with the internal carboxylic acid or amine to form fused tricyclic systems, such as pyrrolo[2,1-a]isoquinolines or isoindolones .

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Functional decomposition of the 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid scaffold.

Part 2: Synthetic Strategies

The synthesis of this scaffold is robust, typically proceeding via N-alkylation of pipecolic acid. However, the choice of base and solvent is critical to prevent racemization of the chiral center.

Protocol A: Direct N-Alkylation (Standard)

This method preserves the stereochemistry of the starting pipecolic acid.

Reagents:

-

(S)-Piperidine-2-carboxylic acid (CAS: 3105-95-1)

-

2-Cyanobenzyl bromide (CAS: 17201-43-3)

-

Potassium Carbonate (

) -

Solvent: Acetonitrile (

) or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-pipecolic acid (1.0 eq) in anhydrous acetonitrile (0.2 M).

-

Base Addition: Add finely ground anhydrous

(2.5 eq). Stir at room temperature for 30 minutes to generate the carboxylate and free amine species. -

Alkylation: Add 2-cyanobenzyl bromide (1.1 eq) dropwise.

-

Reaction: Reflux at 60°C for 4–6 hours. Monitor by LC-MS (Target mass: ~244.12 Da).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.

-

Purification: The product is often a zwitterionic solid. If necessary, purify via flash column chromatography (MeOH/DCM gradient).

Protocol B: The "Trojan Horse" Cyclization

To access isoindolo[1,2-a]piperidine tricycles (relevant for antihistamine or antipsychotic analogues), the scaffold is subjected to acid-catalyzed hydrolysis/cyclization.

Figure 2: Divergent synthetic pathways from the core scaffold.

Part 3: Pharmacological Profile & Applications

GABA Uptake Inhibition (GAT-1 Targets)

Derivatives of piperidine-carboxylic acids are established inhibitors of GABA transporters.[2] The structural logic follows the Nipecotic Acid (3-carboxy) paradigm, but the 2-carboxy (pipecolic) variants offer distinct selectivity profiles.

-

Mechanism: The carboxylic acid mimics the anionic moiety of GABA, while the N-benzyl group occupies the large hydrophobic pocket of the GAT-1 transporter.

-

Relevance: Analogous to Tiagabine , but with potential for altered metabolic stability due to the steric bulk of the 2-cyano group.

Multi-Target Anti-Alzheimer's Agents

Recent literature highlights N-benzyl piperidine derivatives as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .

-

Binding Mode: The benzyl moiety interacts with the Peripheral Anionic Site (PAS) of AChE via

- -

Optimization: The 2-cyano group can be converted to an amidine or tetrazole to enhance binding affinity through stronger electrostatic interactions.

Peptidomimetics

This scaffold serves as a constrained phenylalanine-proline hybrid.

-

Application: In the design of protease inhibitors (e.g., HIV protease or HCV NS3/4A), replacing a Pro-Phe dipeptide with this scaffold locks the conformation, potentially increasing potency and proteolytic stability.

Part 4: Experimental Validation (Self-Validating Protocol)

In Vitro Assay: GABA Uptake Inhibition (Synaptosomal)

To validate the biological activity of derivatives synthesized from this scaffold, the following standard assay is recommended.

Materials:

-

Rat brain synaptosomes (P2 fraction).

-

[^3H]-GABA (Radioligand).

-

Test Compound: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid derivative.

Protocol:

-

Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

-

Incubation: Pre-incubate synaptosomes with the Test Compound (0.1 nM – 100

M) for 15 min at 37°C. -

Uptake Initiation: Add [^3H]-GABA (final conc. 10 nM) and incubate for exactly 3 minutes.

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI) to stop uptake.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression (Log(inhibitor) vs. response).-

Control: Tiagabine (

~ 20-50 nM).

-

Part 5: Data Summary & Properties

| Property | Value / Description | Significance |

| Formula | Core scaffold | |

| MW | 244.29 g/mol | Fragment-like, high ligand efficiency potential |

| cLogP | ~1.8 - 2.2 | CNS penetrant (Optimal range for BBB crossing) |

| H-Bond Donors | 1 (COOH) | Can be esterified/amidated for prodrugs |

| H-Bond Acceptors | 3 (N, CN, C=O) | Key for receptor interaction |

| pKa (Calc) | ~8.5 (Amine), ~3.5 (Acid) | Zwitterionic at physiological pH |

References

-

Piperidine-2-carboxylic acid (Pipecolic acid) Biological Context

- PubChem Compound Summary: Pipecolic acid.

-

[Link]

-

GABA Uptake Inhibition by Piperidine Deriv

- Synthesis of Piperidines using Organometallic Chemistry (Nipecotic/Pipecolic acid derivatives as GABA inhibitors). White Rose eTheses.

-

[Link]

-

Piperidine-Based Anti-Alzheimer's Agents

-

Synthetic Utility of Piperidine Scaffolds

-

General Synthesis of N-Benzyl Pipecolic Acids

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. b.aun.edu.eg [b.aun.edu.eg]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. In the absence of direct experimental spectra for this specific molecule, this document synthesizes known spectroscopic characteristics of its constituent moieties—piperidine-2-carboxylic acid and the 2-cyanobenzyl group—to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related compounds. Methodologies for data acquisition and interpretation are detailed, underpinned by established principles of spectroscopic analysis.

Introduction

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a substituted N-arylmethyl derivative of the cyclic amino acid, pipecolic acid. Such compounds are of interest in medicinal chemistry due to the diverse pharmacological activities associated with both the piperidine and benzyl scaffolds. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. This guide provides a detailed predictive analysis of its spectral features, offering a valuable resource for researchers working with this or analogous molecular architectures.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. These predictions are derived from the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of piperidine-2-carboxylic acid and the influence of the N-substituted 2-cyanobenzyl group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals for the piperidine ring protons, the benzylic protons, and the aromatic protons of the 2-cyanobenzyl group. The carboxylic acid proton may be observable as a broad singlet, depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₄) | 7.20 - 7.80 | Multiplet | 4H | The ortho, meta, and para protons of the cyanobenzyl group will appear in this region. The exact shifts will be influenced by the cyano and benzyl substituents. |

| Benzylic (CH₂) | ~4.62 | Singlet | 2H | Based on data for 2-cyanobenzyl bromide, these protons are expected to be deshielded and appear as a singlet.[1] |

| Piperidine H2 | 3.55 - 3.60 | Doublet of doublets | 1H | The proton on the carbon bearing the carboxylic acid will be coupled to the adjacent methylene protons. |

| Piperidine H6 (axial & equatorial) | 2.95 - 3.05 | Multiplet | 2H | These protons are adjacent to the nitrogen and will be deshielded. |

| Piperidine H3, H4, H5 | 1.50 - 2.25 | Multiplet | 6H | The remaining piperidine ring protons will appear as a complex multiplet in the aliphatic region. |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet | 1H | This peak is often broad and may exchange with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (including the quaternary carbon attached to the cyano group), the nitrile carbon, the benzylic carbon, and the carbons of the piperidine ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | 170 - 185 | The chemical shift is characteristic of a carboxylic acid carbonyl carbon. |

| Aromatic (C₆H₄) | 125 - 150 | The aromatic carbons will appear in this range, with the carbon attached to the cyano group being the most deshielded. |

| Nitrile (C≡N) | 115 - 125 | The nitrile carbon has a characteristic chemical shift in this region. |

| Piperidine C2 | ~62 | The carbon bearing the carboxylic acid will be deshielded. |

| Benzylic (CH₂) | ~55 | The benzylic carbon will be in the aliphatic region but deshielded by the aromatic ring and the nitrogen. |

| Piperidine C6 | ~47 | The carbon adjacent to the nitrogen. |

| Piperidine C3, C4, C5 | 20 - 30 | The remaining piperidine carbons will be in the upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid group, the nitrile group, and the aromatic and aliphatic C-H bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | C-H stretching of the piperidine ring and the benzylic CH₂ group. |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Strong | A sharp and characteristic absorption for the nitrile group. The IR spectrum of benzonitrile shows a strong peak in this region.[3][4] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid is typically a strong, sharp peak.[2] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium to Strong | C-O stretching of the carboxylic acid. |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium | Out-of-plane O-H bend. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (C₁₄H₁₆N₂O₂) is 244.29 g/mol . A molecular ion peak at m/z 244 is expected, although its intensity may vary depending on the ionization method.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: A prominent fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a 2-cyanobenzyl cation (m/z 116) or a tropylium ion equivalent. The observation of a peak at m/z 91, corresponding to the tropylium ion, is also possible through rearrangement and loss of HCN.[5]

-

Loss of Carboxylic Acid Group: Fragmentation involving the loss of the carboxylic acid group (•COOH, 45 Da) would result in a fragment at m/z 199.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion would give a fragment at m/z 200.

-

Piperidine Ring Fragmentation: The piperidine ring can undergo various ring-opening and fragmentation pathways, leading to a series of smaller fragment ions.

-

Predicted Mass Spectrum Fragments

| m/z | Predicted Fragment | Fragmentation Pathway |

| 244 | [M]⁺ | Molecular Ion |

| 199 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 200 | [M - CO₂]⁺ | Decarboxylation |

| 116 | [C₈H₆N]⁺ | 2-Cyanobenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (after rearrangement) |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS after derivatization).

-

Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this type of molecule, likely forming [M+H]⁺ (m/z 245) or [M-H]⁻ (m/z 243) ions. Electron ionization (EI) can also be used, which would generate the molecular ion [M]⁺ (m/z 244) and more extensive fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other key fragment ions to obtain further structural information.

Workflow and Data Interpretation

The following diagram illustrates the integrated workflow for the spectroscopic characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. By combining the known spectral features of its constituent parts, we have generated expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This document serves as a valuable resource for the unambiguous identification and characterization of this molecule, facilitating its further investigation in various scientific disciplines. It is important to reiterate that while these predictions are based on sound chemical principles, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. Bromobenzyl Cyanide. [Link]

-

NIST. Benzonitrile. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACS Publications. Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

YouTube. mass spectrometry: tropylium ion. [Link]

-

Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. [Link]

-

NIH. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Link]

-

PubChem. 2-Bromobenzyl cyanide. [Link]

-

Doc Brown's Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ACS Publications. Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Abstract: The identification of a novel compound's biological target is a critical and often rate-limiting step in drug discovery. This guide provides a comprehensive, technically-grounded framework for elucidating the potential biological targets of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, a molecule with structural motifs suggestive of diverse pharmacological activity. As no definitive target has been publicly documented for this compound, this paper outlines a logical, multi-pronged strategy for target deconvolution, applicable to researchers in pharmacology, chemical biology, and drug development. The workflow integrates in silico prediction, hypothesis-driven screening, and robust biophysical validation, emphasizing the scientific rationale behind each experimental choice. Detailed protocols and data interpretation guidelines are provided to ensure scientific integrity and reproducibility.

Part 1: Foundational Analysis and Hypothesis Generation

The journey to identify a molecule's target begins not in the wet lab, but with a thorough analysis of its structure and a subsequent formulation of educated hypotheses. The structure of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid contains several key features that guide our initial investigation:

-

Piperidine Scaffold: This saturated heterocycle is a highly privileged structure in medicinal chemistry, present in a wide range of approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2] Its conformational flexibility allows it to adapt to the steric demands of various binding pockets.[2]

-

Pipecolic Acid Moiety: The core is a derivative of pipecolic acid (piperidine-2-carboxylic acid), an amino acid that can engage in specific hydrogen bonding and electrostatic interactions.[3]

-

Cyanobenzyl Group: The cyano (nitrile) group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The benzyl ring provides a scaffold for hydrophobic interactions.

In Silico Target Prediction

Before embarking on costly and time-consuming experimental work, computational methods can generate valuable, testable hypotheses.[4][5] These in silico approaches leverage vast databases of known compound-target interactions to predict the most probable targets for a novel molecule.[6]

Rationale: By comparing the structure of our compound to molecules with known biological activities, we can identify potential target classes. This is a cost-effective first step to prioritize experimental resources.[7]

Recommended Platforms:

-

SwissTargetPrediction: A well-established web server that predicts targets based on a combination of 2D and 3D similarity measures.[8]

-

pkCSM: While primarily for pharmacokinetic predictions, its underlying graph-based signatures can provide clues about potential interactions.[9]

Data Interpretation: The output will be a ranked list of potential target classes (e.g., GPCRs, kinases, proteases, ion channels). It is crucial to view this not as a definitive answer, but as a probability map guiding the next phase of investigation. The top-ranking classes should be prioritized for hypothesis-driven screening.

Hypothesis Generation: Putative Target Classes

Based on the structural motifs and in silico predictions, we can formulate several primary hypotheses for the biological targets of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

-

Hypothesis A: Proteases and Hydrolases: The carboxylic acid moiety is a classic pharmacophore for interacting with the active sites of metalloproteases or serine hydrolases. The piperidine ring can occupy adjacent hydrophobic pockets. For instance, derivatives of chromone-2-carboxylic acid with a benzyl piperidine have shown inhibitory activity against soluble epoxide hydrolase (sEH).[10]

-

Hypothesis B: G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs, including opioid and dopamine receptors.[11] The combination of aromatic, hydrophobic, and charged elements in our compound makes it a plausible candidate for GPCR binding.

-

Hypothesis C: Ion Channels: The piperidine ring is also prevalent in a multitude of ion channel modulators. The overall structure could allow for interaction with voltage-gated or ligand-gated ion channels.

-

Hypothesis D: Enzymes in Metabolic Pathways: The pipecolic acid core is a naturally occurring metabolite, suggesting that the compound could potentially interact with enzymes involved in amino acid metabolism or other metabolic pathways.[3]

Part 2: A Phased Experimental Workflow for Target Identification and Validation

With initial hypotheses in hand, we can now proceed with a structured experimental plan. This workflow is designed to move from broad, unbiased screening to highly specific, direct binding validation.

Caption: Phased workflow for target identification and validation.

Phase 1: Unbiased (Target-Agnostic) Screening

This initial phase aims to identify a biological context or a set of interacting proteins without a preconceived target bias.

Causality: Phenotypic screening identifies compounds based on their effect on a cell or organism's observable characteristics, rather than their interaction with a specific target.[12][13] This approach is powerful because it ensures from the outset that the compound has a desired biological effect in a complex system, which can improve the chances of clinical success.[14]

Protocol: High-Content Imaging for Cell Health

-

Cell Line Selection: Choose a panel of human cell lines representing different tissues (e.g., A549 - lung, HepG2 - liver, MCF7 - breast, SH-SY5Y - neuronal).

-

Plating: Seed cells in 384-well, clear-bottom imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration gradient of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Staining: Stain cells with a multiplexed dye cocktail (e.g., Hoechst 33342 for nuclei, CellTracker Green for cytoplasm, and a viability dye like propidium iodide).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Quantify various phenotypic readouts: cell count (proliferation), nuclear size/morphology (genotoxicity), and cell membrane permeability (cytotoxicity).

Data Interpretation: A significant change in a specific cell line suggests a potential therapeutic area or tissue-specific target. This data provides a crucial functional context before moving to molecular identification methods.

Causality: This approach directly identifies proteins that physically interact with the compound.[15] Affinity-based methods use a tagged version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[16][17] This provides a direct, though not always functionally validated, list of potential targets.[18]

Protocol: Affinity Pulldown coupled with Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize a derivative of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid with a linker and an affinity tag (e.g., biotin). It is critical to validate that this modified probe retains the biological activity observed in the phenotypic screen.

-

Lysate Preparation: Prepare total protein lysates from a responsive cell line identified in the phenotypic screen.

-

Incubation: Incubate the cell lysate with the biotinylated probe. A crucial control is to perform a parallel incubation in the presence of a large excess of the original, untagged compound. Proteins that bind specifically to the probe will be competed off in this control sample.

-

Capture: Capture the probe-protein complexes using streptavidin-coated magnetic beads.

-

Elution and Digestion: Wash the beads extensively to remove non-specific binders, then elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Interpretation: True binding partners will be significantly enriched in the probe-treated sample compared to the control (untagged competitor) sample. This quantitative proteomics approach generates a high-confidence list of "hits" for further validation.

| Protein ID | Fold Enrichment (Probe vs. Competitor) | p-value | Function | Hypothesis Link |

| P00747 | 15.2 | <0.001 | Trypsin-2 (Protease) | Hypothesis A |

| P29274 | 9.8 | <0.005 | Dopamine D3 Receptor (GPCR) | Hypothesis B |

| Q9Y698 | 8.1 | <0.01 | KCNQ2 (Ion Channel) | Hypothesis C |

| P49755 | 2.5 | >0.05 | GAPDH (Metabolism) | Non-specific |

Table 1: Example data output from a chemical proteomics experiment. High fold-enrichment and low p-values indicate specific binding.

Phase 2: Hypothesis-Driven Screening

This phase uses the initial hypotheses and the hit list from Phase 1 to conduct more focused experiments. If the in silico predictions or proteomics data pointed towards a specific protein family, panel screening is an efficient next step.

Causality: Panel screening provides a rapid assessment of a compound's activity and selectivity against a predefined set of related targets (e.g., all human kinases). This is a cost-effective way to test a specific hypothesis and identify potential off-target effects early in the discovery process.

Example Workflow: Kinase Panel Screen

-

Select Panel: Choose a commercial service that offers a broad kinase panel (e.g., >400 kinases).

-

Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

-

Execution: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: Results are reported as percent inhibition relative to a control. Hits are typically defined as compounds causing >50% inhibition.

Phase 3: Direct Target Engagement and Biophysical Validation

The final and most rigorous phase is to confirm direct physical binding between the compound and its putative target protein(s) and to quantify the interaction. This step is essential for validating the hits from previous phases.

Causality: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19] It is a powerful method because it confirms target engagement within the complex milieu of a living cell or cell lysate, providing strong evidence of a physiologically relevant interaction.[20][21][22]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout

-

Treatment: Treat cultured cells with the compound (e.g., 10 µM) or vehicle for 1-2 hours.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[20]

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of the target protein using Western blotting with a specific antibody.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[23]

Causality: SPR is a label-free optical technique that measures molecular interactions in real-time.[24] It provides quantitative data on binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (dissociation constant, Kₐ).[25] This is considered a gold-standard biophysical method for confirming a direct interaction.[26]

Protocol: SPR Kinetic Analysis

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Analyte Injection: Flow different concentrations of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (the analyte) over the chip surface.

-

Detection: The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram (response vs. time).

-

Kinetic Fitting: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₐ.

Data Interpretation: A successful experiment will show concentration-dependent binding and a good fit to a kinetic model, yielding a precise Kₐ value that quantifies the binding affinity.

| Parameter | Value | Unit |

| kₐ (on-rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| kₑ (off-rate) | 3.0 x 10⁻³ | s⁻¹ |

| Kₐ (affinity) | 20 | nM |

Table 2: Example kinetic data obtained from an SPR experiment.

Causality: ITC is the only technique that directly measures the heat released or absorbed during a binding event.[27] This allows for the determination of all thermodynamic parameters of the interaction: binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[28][29] It is considered the gold standard for characterizing binding thermodynamics.[30]

Protocol: ITC Binding Assay

-

Sample Preparation: Place the purified target protein in the sample cell of the calorimeter. Load a syringe with a concentrated solution of the compound.

-

Titration: Inject small aliquots of the compound into the protein solution at regular intervals.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the binding sites become saturated.[31]

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.

Data Interpretation: The shape of the binding isotherm confirms the interaction and provides the stoichiometry, while the fitted Kₐ value provides an independent measure of affinity to corroborate SPR data. The enthalpy and entropy values offer deeper insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effects).

Part 3: Conclusion and Future Directions

This guide has outlined a systematic, multi-layered strategy for identifying and validating the biological targets of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. By progressing from broad, unbiased screening to specific, quantitative biophysical methods, researchers can build a robust, evidence-based case for a compound's mechanism of action.

The successful identification of a validated target opens the door to the next stages of drug discovery, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing analogs of the lead compound to improve potency and selectivity.

-

X-ray Crystallography or Cryo-EM: Determining the high-resolution structure of the compound bound to its target to guide rational drug design.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease to establish a link between target engagement and therapeutic effect.

This rigorous approach ensures that research and development efforts are focused on the most promising molecules and targets, ultimately increasing the probability of translating a novel chemical entity into a clinically effective therapeutic.

References

-

Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Available from: [Link]

-

Xie, J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. Available from: [Link]

-

Kar, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5389. Available from: [Link]

-

Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6433-6441. Available from: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

-

Du, X., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 21005–21013. Available from: [Link]

-

Telling, A. (2003). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 222, 247-268. Available from: [Link]

-

Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1939, 1-16. Available from: [Link]

-

Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]

-

Balakumar, C., et al. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers in Microbiology, 16. Available from: [Link]

-